molecular formula C17H20FN3O2S2 B2838899 N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941921-62-6

N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2838899
CAS No.: 941921-62-6
M. Wt: 381.48
InChI Key: WSTMYMIMCSRPCL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Introduction of the Isobutylamino Group: The thiazole intermediate can be further reacted with isobutylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the isobutylamino group.

    Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced, typically using a fluorinated benzene derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the isobutylamino group can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The carbonyl group in the isobutylamino moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may be studied for its potential bioactivity. It could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in its structure.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and the fluorophenyl group could play crucial roles in binding to the target site, while the isobutylamino group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-methylphenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can significantly influence its chemical properties, such as its reactivity and binding affinity in biological systems. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S2/c1-11(2)8-19-15(22)7-14-9-24-17(21-14)25-10-16(23)20-13-5-3-12(18)4-6-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTMYMIMCSRPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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